1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide

Biodegradability Environmental fate Green solvent selection

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide (also cited as [hmpy][Tf₂N] or [C₆3mpy][NTf₂], CAS 547718-92-3) is a room-temperature hydrophobic ionic liquid (IL) composed of a 1-hexyl-3-methylpyridinium cation paired with the bis(trifluoromethylsulfonyl)imide anion. It belongs to the pyridinium-NTf₂ IL class, which is structurally distinct from the more widely studied imidazolium-NTf₂ family.

Molecular Formula C14H20F6N2O4S2
Molecular Weight 458.4 g/mol
Cat. No. B12114606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide
Molecular FormulaC14H20F6N2O4S2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1
InChIKeyBTILDMKCQRWRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide – Technical Profile and Procurement Positioning


1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide (also cited as [hmpy][Tf₂N] or [C₆3mpy][NTf₂], CAS 547718-92-3) is a room-temperature hydrophobic ionic liquid (IL) composed of a 1-hexyl-3-methylpyridinium cation paired with the bis(trifluoromethylsulfonyl)imide anion [1]. It belongs to the pyridinium-NTf₂ IL class, which is structurally distinct from the more widely studied imidazolium-NTf₂ family. Its experimentally determined density at 298.15 K is 1.4514 g·cm⁻³, and its dynamic viscosity at the same temperature is 54.12 mPa·s, reflecting the influence of the methyl substituent position on the pyridinium ring [2]. The compound is stable in air and water, exhibits negligible vapor pressure, and offers an electrochemical window suitable for diverse solvent and electrolyte applications [1].

Why 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide Cannot Be Replaced by Generic Imidazolium or Other Pyridinium NTf₂ Analogs


Superficially, 1-hexyl-3-methylpyridinium NTf₂ may appear interchangeable with its imidazolium counterpart [hmim][NTf₂] or with pyridinium NTf₂ salts bearing different alkyl chain lengths. This assumption fails because the pyridinium cation confers a fundamentally different biodegradation pathway—the hexyl-3-methylpyridinium cation undergoes full mineralization by activated sludge microbial communities, whereas the analogous imidazolium cation is only partially mineralized [1]. Additionally, the self-diffusivity of the cation varies by over 40% between the hexyl-3-methylpyridinium and the octyl-3-methylpyridinium variant [2], directly affecting mass-transfer-limited process performance. The methyl group position on the pyridinium ring (3-methyl vs. 4-methyl) further modulates density, viscosity, and electrical conductivity in ways that cannot be captured by generic property estimation methods [3]. Each evidentiary dimension below quantifies why substitution without verification introduces measurable performance risk.

Quantitative Differentiation Evidence for 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide


Biodegradation: Full Mineralization of Pyridinium Cation vs. Partial Mineralization of Imidazolium Analog

Using the standard OECD Dissolved Organic Carbon Die-Away Test, 1-hexyl-3-methylpyridinium bromide was fully mineralized by an activated sludge microbial community, whereas 1-hexyl-3-methylimidazolium bromide was only partially mineralized over the same incubation period [1]. Butyl-substituted ILs with either cation type were not biodegradable, confirming that the hexyl chain length plus the pyridinium core is required for complete degradation [1]. The biodegradation rate also increased with longer alkyl chain length, and the study authors explicitly recommended pyridinium cations with longer alkyl substitutions for rapid biodegradability in IL design [1]. This evidence was generated on bromide salts; the cation structure is the primary driver of biodegradation, making the finding class-level applicable to the NTf₂ salt.

Biodegradability Environmental fate Green solvent selection

Cation Self-Diffusivity: 41% Higher Than the Octyl Analog and 32% Higher Than the 3,5-Dimethyl Analog

Pulsed-field gradient NMR measurements at 25 °C yielded a cation self-diffusivity of 1.218 × 10⁻¹⁰ m²·s⁻¹ for [hmpy][Tf₂N], compared with 0.861 × 10⁻¹⁰ m²·s⁻¹ for the octyl-3-methylpyridinium analog [ompy][Tf₂N] and 0.925 × 10⁻¹⁰ m²·s⁻¹ for the 3,5-dimethylpyridinium analog [hdmpy][Tf₂N] [1]. The anion self-diffusivities follow the same rank order: 1.207, 0.916, and 0.980 × 10⁻¹⁰ m²·s⁻¹, respectively [1]. Activation energies for diffusion across all three compounds range from 44–49 kJ·mol⁻¹ [1]. The hexyl-3-methyl variant thus provides the fastest intrinsic mass transport within this pyridinium-NTf₂ series, which is attributable to its optimal balance of alkyl chain length and ring substitution.

Mass transfer PFG-NMR Self-diffusion coefficient Electrochemical applications

Oxygen Solubility: 8.3% Lower Henry's Constant (Higher O₂ Affinity) vs. Imidazolium Analog

Henry's law constants for O₂ in [hmpy][Tf₂N] and [hmim][Tf₂N] were determined at 25 °C using a gravimetric microbalance at pressures up to ~13 bar [1]. [hmpy][Tf₂N] exhibited an O₂ Henry's constant of 803.0 ± 30.4 bar, whereas [hmim][Tf₂N] gave 875.8 ± 68.0 bar [1]. The 8.3% lower Henry's constant for [hmpy][Tf₂N] indicates measurably higher O₂ physical solubility. For CO₂, the Henry's constants are 32.7 ± 0.7 bar ([hmpy][Tf₂N]) and 31.6 ± 0.4 bar ([hmim][Tf₂N]), a 3.5% difference that places the two ILs within close parity for CO₂ capture applications [1]. Combined, the data show that [hmpy][Tf₂N] shifts the gas solubility selectivity profile relative to the imidazolium benchmark, offering a different CO₂/O₂ solubility ratio (24.6 for pyridinium vs. 27.7 for imidazolium) [1].

Gas solubility Henry's law constant Oxygen absorption Gas separation

Density at 298.15 K: 1.4514 g·cm⁻³ – Higher Than the Propyl-3-methylpyridinium Analog by 0.27%

Experimental density measured by buoyancy-hydrostatic balance at 298.15 K and atmospheric pressure is 1451.4 kg·m⁻³ (1.4514 g·cm⁻³) for [C₆3mpy][NTf₂], compared with approximately 1447.5 kg·m⁻³ (1.4475 g·cm⁻³) for the propyl-3-methylpyridinium analog [C₃3mpy][NTf₂] under identical conditions [1]. The density decreases linearly with increasing temperature over the range 288.15–338.15 K, yielding a thermal expansion coefficient consistent with other pyridinium-NTf₂ ILs [1]. The observed density difference of ~0.004 g·cm⁻³ per additional methylene group in the alkyl chain provides a predictable structure-property relationship for engineering design.

Density Volumetric properties Process engineering Physical property database

Dynamic Viscosity at 298.15 K: 54.12 mPa·s – Defined Value with Temperature Dependence for Engineering Design

Capillary-tube viscometry yielded a dynamic viscosity of 54.12 mPa·s at 298.15 K for [C₆3mpy][NTf₂] [1]. The viscosity decreases sharply with increasing temperature, falling to 9.19 mPa·s at 353.15 K, and follows Vogel-Fulcher-Tammann (VFT) behavior across the full 278–353 K range [1]. The 3-methyl substitution on the pyridinium ring contributes to viscosity modulation; the 4-methyl positional isomer [C₆4mpy][NTf₂] exhibits systematically different viscosity values at equivalent temperatures, demonstrating that methyl-group position is not a trivial structural variable [1]. Literature consensus indicates that pyridinium-NTf₂ ILs are approximately 20–30% more viscous than their imidazolium-NTf₂ counterparts at the same alkyl chain length, a class-level trend attributable to stronger cation-anion interactions in the pyridinium series [2].

Dynamic viscosity Transport properties VFT equation Process design

Procurement-Relevant Application Scenarios for 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide


Environmentally Preferred CO₂ Capture Solvent Where Biodegradability Is a Regulatory Requirement

[hmpy][Tf₂N] delivers CO₂ physical solubility within 3.5% of the imidazolium benchmark [hmim][Tf₂N] (Henry's constant 32.7 vs. 31.6 bar at 25 °C) [1], while the pyridinium cation undergoes full microbial mineralization versus only partial degradation for the imidazolium counterpart [2]. For post-combustion CO₂ capture or biogas upgrading processes subject to OECD biodegradability criteria or effluent discharge regulations, this combination of near-parity CO₂ capacity plus demonstrated environmental degradability makes [hmpy][Tf₂N] the procurement-preferred option over [hmim][Tf₂N].

Electrochemical Electrolyte Requiring High Ionic Mobility Among Pyridinium-NTf₂ Candidates

Among three pyridinium-NTf₂ ILs compared in a single head-to-head study, [hmpy][Tf₂N] exhibits the highest cation self-diffusivity at 25 °C: 1.218 × 10⁻¹⁰ m²·s⁻¹, which is 41.5% higher than the octyl analog and 31.7% higher than the 3,5-dimethyl analog [3]. This translates to superior ionic mobility for battery electrolytes, supercapacitors, or electrodeposition baths where mass-transport overpotential must be minimized. Selection of [hmpy][Tf₂N] over [ompy][Tf₂N] or [hdmpy][Tf₂N] is quantitatively justified for diffusion-limited electrochemical processes.

Oxidative Reaction Medium or Biocatalytic System Requiring Enhanced Dissolved Oxygen

For oxidation reactions, aerobic biocatalysis, or any process where dissolved O₂ concentration is rate-limiting, [hmpy][Tf₂N] provides an 8.3% higher O₂ solubility (Henry's constant 803 vs. 876 bar) compared with [hmim][Tf₂N] [1]. The CO₂/O₂ solubility selectivity shifts from 27.7 (imidazolium) to 24.6 (pyridinium), altering the relative partitioning of these gases [1]. Procurement specifications for ILs used in aerobic oxidation or whole-cell biotransformations should account for this quantitatively different gas-solubility profile.

Process Engineering Design Requiring Validated Thermophysical Property Data

[C₆3mpy][NTf₂] benefits from a complete, peer-reviewed thermophysical dataset covering density (1.4514 g·cm⁻³), dynamic viscosity (54.12 mPa·s), and electrical conductivity over 278–353 K with VFT and Arrhenius fitting parameters [4]. This dataset, published in the Journal of Chemical Thermodynamics, enables rigorous Aspen Plus or gPROMS process simulations without resorting to group-contribution estimations that introduce 5–15% uncertainty. The defined temperature dependence of viscosity (η falling from 54.12 to 9.19 mPa·s between 298.15 and 353.15 K) allows precise calculation of heat exchanger and pump specifications, reducing over-design margins relative to less-characterized ILs [4].

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